Ethyl 3-hydroxytridecanoate

Description

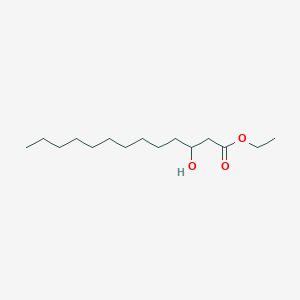

Ethyl 3-hydroxytridecanoate (CAS 107141-15-1) is a branched-chain ester with the molecular formula C₁₅H₃₀O₃ and a molecular weight of 258.22 g/mol . Its structure comprises a 13-carbon fatty acid chain (tridecanoate) esterified with ethanol, featuring a hydroxyl group at the third carbon. This compound is notable for its role in flavor and fragrance profiles, particularly in fermented beverages like wines and apple ciders, where it contributes nutty and fruity notes . It is synthesized microbially by yeast strains such as Saccharomyces cerevisiae SC125 and is associated with specific fermentation conditions .

Properties

CAS No. |

107141-15-1 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

ethyl 3-hydroxytridecanoate |

InChI |

InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-12-14(16)13-15(17)18-4-2/h14,16H,3-13H2,1-2H3 |

InChI Key |

LOFDGMSAUOHYLH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CC(=O)OCC)O |

Canonical SMILES |

CCCCCCCCCCC(CC(=O)OCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chain Length Variation in 3-Hydroxy Esters

Ethyl 3-hydroxytridecanoate belongs to a family of 3-hydroxy esters with varying chain lengths. Key comparisons include:

Key Observations :

- Chain Length and Physicochemical Properties: Longer chains (e.g., hexadecanoate derivatives) exhibit higher molecular weights and reduced volatility, making them less prominent in aroma profiles but relevant in polymer synthesis (e.g., medium-chain-length polyhydroxyalkanoates, mcl-PHAs) .

- Functional Role: Shorter-chain esters (e.g., ethyl 3-hydroxyhexanoate) are prioritized in fragrance due to higher volatility and fruity aromas, while this compound’s intermediate chain length balances volatility with unique nutty notes .

Ester Group Substitution: Ethyl vs. Methyl Esters

Replacing the ethyl group with methyl alters solubility, volatility, and microbial production:

Key Observations :

Concentration and Microbial Production

This compound’s presence is strain-specific and fermentation-dependent:

Key Observations :

- This compound is absent in standard fermentations (e.g., non-SC125 yeast), highlighting microbial specificity .

- Its concentration correlates positively with microbial communities like Lactobacillus and Weissella .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 3-hydroxytridecanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is typically synthesized via esterification of 3-hydroxytridecanoic acid with ethanol, using acid catalysts (e.g., H₂SO₄) or enzymatic methods (e.g., lipases). Optimization involves:

- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Catalyst Selection : Enzymatic catalysts (e.g., immobilized Candida antarctica lipase B) improve stereoselectivity and reduce side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation isolates the ester. Yield improvements (>80%) require inert atmospheres (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- NMR : ¹H NMR should show a triplet at δ 1.25 ppm (CH₂CH₃ ester group), a hydroxyl proton (δ 2.50–3.00 ppm, broad), and a β-hydroxy ester proton (δ 4.10–4.30 ppm). ¹³C NMR confirms the ester carbonyl at δ 170–175 ppm .

- IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (ester C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 258.22 (C₁₅H₃₀O₃) with fragmentation patterns indicating the hydroxytridecanoate backbone .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., density, refractive index) of this compound?

- Methodological Answer : Contradictions arise from impurities or measurement variability. A systematic approach includes:

- Standardization : Use NIST-certified reference materials (if available) to calibrate instruments .

- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥98% purity.

- Interlaboratory Comparison : Collaborative studies using identical protocols (e.g., ASTM methods) reduce methodological bias. For example, density discrepancies (0.931 vs. 0.928 g/cm³) may stem from temperature fluctuations during measurement .

Q. What experimental designs are effective for studying the enzymatic hydrolysis kinetics of this compound?

- Methodological Answer :

- Kinetic Assays : Use lipases (e.g., Pseudomonas fluorescens) in buffered solutions (pH 7.4, 37°C). Monitor hydrolysis via:

- HPLC : Quantify released 3-hydroxytridecanoic acid (retention time ~8.5 min, C18 column).

- pH-Stat Titration : Measure fatty acid release by maintaining constant pH with NaOH .

- Variable Control : Isolate pH effects (use Tris-HCl buffers) and temperature impacts (Arrhenius plots). Include inhibitors (e.g., tetrahydrolipstatin) to confirm enzyme specificity .

Q. How can this compound’s stability be evaluated under varying storage conditions for long-term biochemical studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with 60% relative humidity. Analyze degradation products monthly via GC-MS.

- Oxidative Stability : Add antioxidants (e.g., BHT) and compare peroxide values via iodometric titration.

- Data Validation : Use kinetic modeling (e.g., Eyring equation) to predict shelf life .

Data Analysis and Experimental Design

Q. What strategies address contradictory bioactivity results in studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., microbial inhibition assays) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.

- Dose-Response Validation : Replicate experiments with standardized concentrations (e.g., 0.1–100 µM) and negative controls.

- Mechanistic Studies : Use isotopic labeling (¹⁴C-ethyl groups) to track metabolic pathways and confirm target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.